
4-(4-Methylphenyl)but-3-en-2-one
Overview
Description
Its structure features a conjugated enone system (C=O and C=C bonds) and a para-methyl-substituted phenyl ring. Key characteristics include:
- Synthesis: It is synthesized via the Pfitzinger reaction, where it reacts with isatins in alkaline conditions to form quinoline-4-carboxylic acid derivatives .
- Structural Confirmation: NMR data (¹H, 400 MHz, CDCl₃) confirms its structure, with distinct signals at δ 2.37–2.38 ppm (methyl groups) and olefinic protons at δ 6.98–7.49 ppm .
- Applications: Used in organic synthesis (e.g., quinoline derivatives) and analyzed via GC-MS in biocatalytic studies .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.29 g/mol
- IUPAC Name : (E)-4-(4-methylphenyl)but-3-en-2-one
The compound features a butenone structure with a substituted phenyl group, contributing to its unique properties. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Chemistry
-
Building Block for Synthesis :
- 4-(4-Methylphenyl)but-3-en-2-one serves as a precursor in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its reactive double bond and electrophilic properties.
-
Reactivity Studies :
- The compound's reactivity can be exploited to study reaction mechanisms involving electrophilic aromatic substitution and Michael additions, providing insights into fundamental organic chemistry principles.
Biology
- Antitumor Activity :
-
Antimicrobial Properties :
- The compound has shown significant antimicrobial activity against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against resistant strains. For instance:
Bacterial Strain | MIC (µg/mL) |
---|---|
Bacillus subtilis | 3.27–6.55 |
Pseudomonas aeruginosa | 1.67 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 3.36 |
Candida albicans | 6.55 |
Salmonella typhimurium | 26.20 |
These findings suggest potential applications in developing new antimicrobial agents.
Medicine
-
Therapeutic Potential :
- Research is ongoing to explore the use of this compound as a therapeutic agent in treating diseases linked to specific molecular pathways, particularly in cancer therapy where modulation of metabolic pathways is crucial.
-
Protein Tyrosine Phosphatase Inhibition :
- Some studies indicate that this compound may selectively inhibit protein tyrosine phosphatase 1B (PTP1B), which has implications for diabetes and obesity research due to its role in insulin signaling pathways.
In Vitro Studies on Cancer Cell Lines
Research conducted on various cancer cell lines has highlighted the compound’s ability to induce apoptosis effectively. For example, studies have shown that treatment with this compound leads to significant reductions in cell viability in breast cancer and leukemia cell lines.
Antimicrobial Efficacy
Further investigations into the antimicrobial efficacy have revealed that the compound can inhibit the growth of resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Methylphenyl)but-3-en-2-one, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via aldol condensation using substituted acetophenones and aldehydes. For example, (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one was prepared by reacting 4-hydroxy-3-methoxyacetophenone with benzaldehyde derivatives under basic conditions (e.g., NaOH/ethanol) . Key factors include:
- Temperature : Reactions typically proceed at 60–80°C.
- Catalyst : Use of organocatalysts (e.g., proline derivatives) for enantioselective synthesis .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the α,β-unsaturated ketone.
- Table 1 : Comparison of Synthetic Conditions
Substrate Pair | Catalyst | Yield (%) | Reference |
---|---|---|---|
4-Methylacetophenone + Benzaldehyde | NaOH/EtOH | 75 | |
Modified Aldol Additions | L-Proline | 68 |
Q. How can crystallographic tools like SHELX and WinGX be applied to resolve the crystal structure of this compound?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data.
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement, accounting for hydrogen bonding and disorder .
- Validation : WinGX provides a graphical interface for symmetry checks and thermal ellipsoid visualization .
- Key Parameters :
- Space group determination (e.g., P2₁/c).
- Hydrogen-bonding patterns analyzed via graph set theory (e.g., R₂²(8) motifs) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (δ 2.26 ppm for methyl groups; δ 7.1–8.5 ppm for aromatic protons) and ¹³C NMR to confirm conjugation in the α,β-unsaturated system .
- IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- MS : Molecular ion [M⁺] at m/z 174 (calculated for C₁₁H₁₀O) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps.
- Experimental Validation : Compare reaction rates of derivatives (e.g., nitro- or methoxy-substituted analogs) in Michael addition reactions .
- Key Insight : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the α,β-unsaturated ketone, enhancing reactivity toward nucleophiles .
Q. How can conflicting spectroscopic data from different studies be resolved?
- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism.
- Resolution Strategy :
- Standardize solvent systems (e.g., CDCl₃ for non-polar compounds).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Cross-reference with high-resolution MS for molecular formula confirmation .
Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?
- Methodology :
- Analyze crystal structures using graph set notation (e.g., C(6) chains or R₂²(8) rings) to classify hydrogen bonds .
- Compare packing motifs with analogs (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) to assess substituent effects on lattice energy .
- Table 2 : Hydrogen-Bonding Patterns in Derivatives
Compound | Donor-Acceptor (Å) | Graph Set |
---|---|---|
4-Methyl derivative | O···H–C (2.89) | C(6) |
Nitro derivative | O···H–O (2.67) | R₂²(8) |
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 interactions.
- Docking Studies : Molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the phenyl ring significantly influence physicochemical properties. Below is a comparative analysis:
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-9-3-6-11(7-4-9)8-5-10(2)12/h3-8H,1-2H3 |
InChI Key |
USXMUOFSQBSHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.